1,4-Piperazinediacetic acid, 2-oxo-

Description

Structural Significance and Nomenclature of the Cyclic Amide System

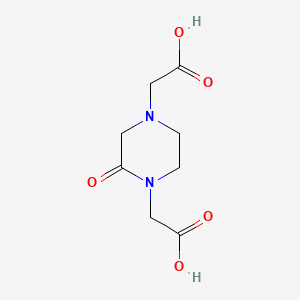

The core of 1,4-Piperazinediacetic acid, 2-oxo- is a six-membered piperazine (B1678402) ring. A key feature of this molecule is the presence of a carbonyl group (C=O) adjacent to a nitrogen atom within the ring, forming a cyclic amide, also known as a lactam. google.com Specifically, it is a derivative of piperazin-2-one. google.com

The nomenclature reflects these features:

Piperazine: Indicates the presence of the six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. wikipedia.org

2-oxo-: Denotes the carbonyl group at the second position of the piperazine ring, which establishes the lactam structure. google.com

1,4-diacetic acid: Specifies that two acetic acid groups (-CH₂COOH) are attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring. chemspider.com

This unique arrangement of a lactam within a polyaminocarboxylic acid framework is central to its chemical behavior, particularly its role as a cyclic intermediate in certain synthetic pathways. google.com

Contextual Importance within Chelating Agent Chemistry and Derivatives

1,4-Piperazinediacetic acid, 2-oxo- belongs to the broader class of polyamino carboxylic acids, which are renowned for their ability to form stable complexes with metal ions. en-academic.com This property makes them highly valuable as chelating agents in various industrial, medical, and environmental applications. en-academic.comrsc.org The effectiveness of a polyamino carboxylic acid as a chelator is determined by the number of donor atoms (nitrogens from the amine groups and oxygens from the carboxyl groups) available to bind to a metal ion, forming multiple chelate rings. en-academic.com

While many piperazine derivatives are investigated for their pharmacological properties and as potential iron chelators, the primary significance of 1,4-Piperazinediacetic acid, 2-oxo- in chelation chemistry is as a crucial intermediate. nih.govslideshare.net Its structure represents a cyclized precursor to a more potent, open-chain chelating agent. google.com The synthesis of bifunctional chelating agents, which can bind a metal ion while also covalently attaching to another molecule like a peptide or antibody, often involves complex polyamino polycarboxylic structures. rsc.org

Interrelationship with Ethylenediaminetriacetic Acid (ED3A) and Related Polyaminocarboxylic Acids

The most direct and significant relationship of 1,4-Piperazinediacetic acid, 2-oxo- (3KP) is with Ethylenediaminetriacetic acid (ED3A). google.com ED3A is a polyamino carboxylic acid and a tricarboxylic acid, structurally similar to the well-known chelating agent Ethylenediaminetetraacetic acid (EDTA), but with three acetate (B1210297) groups instead of four. nih.govontosight.ai

Patented synthetic routes show that 1,4-Piperazinediacetic acid, 2-oxo- is a key cyclic intermediate in the production of ED3A. google.comgoogle.com The synthesis involves the reaction of N,N'-ethylenediaminediacetic acid (EDDA) with formaldehyde (B43269) and a cyanide source. The resulting nitrile intermediate can spontaneously cyclize in aqueous solution to form the stable lactam structure of 1,4-Piperazinediacetic acid, 2-oxo-. google.com

This cyclization is a critical step. The stable 3KP intermediate can then be isolated before the final step. The addition of a base (like sodium hydroxide) subsequently hydrolyzes and opens the lactam ring to form the desired trisodium (B8492382) salt of ED3A in high yield and purity. google.comgoogle.com This method avoids certain side reactions and purification challenges present in other synthetic routes to ED3A. google.com Therefore, the formation and subsequent ring-opening of 1,4-Piperazinediacetic acid, 2-oxo- is a cornerstone of an efficient manufacturing process for the chelating agent ED3A.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(carboxymethyl)-3-oxopiperazin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O5/c11-6-3-9(4-7(12)13)1-2-10(6)5-8(14)15/h1-5H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXSSZUUTJINKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455430 | |

| Record name | 1,4-Piperazinediacetic acid, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717-28-2 | |

| Record name | 1,4-Piperazinediacetic acid, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,4 Piperazinediacetic Acid, 2 Oxo

Historical Overview of Synthetic Approaches to 3KP

The development of synthetic routes to 1,4-Piperazinediacetic acid, 2-oxo-, often abbreviated as 3-keto-1,4-piperazinediacetic acid (3KP), has been driven by its utility as an intermediate in the preparation of more complex molecules, such as ethylenediaminetriacetic acid (ED3A). Early synthetic endeavors, dating back to the mid-20th century, primarily relied on classical condensation and carboxymethylation reactions. These foundational methods, while successful in producing the target molecule, were often inefficient and yielded complex product mixtures, necessitating laborious purification procedures. The persistent challenges associated with these early approaches spurred the search for more elegant and efficient synthetic strategies, leading to the development of modernized methods in the latter half of the 20th century that offered significant improvements in yield and purity.

Conventional Synthetic Routes and Associated Challenges

Traditional methods for the synthesis of 1,4-Piperazinediacetic acid, 2-oxo- were characterized by their use of readily available starting materials but were often plagued by issues of low yield and product impurity.

Alkaline Condensation Reactions with Chloroacetic Acid and Ethylenediamine (B42938)

One of the earliest approaches to 3KP involved the alkaline condensation of chloroacetic acid with ethylenediamine. This method, in theory, aims to achieve the N-alkylation of ethylenediamine with two equivalents of chloroacetic acid, followed by an intramolecular cyclization to form the desired piperazinone ring. The reaction is typically carried out in an aqueous alkaline medium, where the base serves to neutralize the hydrochloric acid formed during the reaction and to promote the nucleophilicity of the amine groups.

However, this reaction is notoriously difficult to control. The presence of two primary amine groups in ethylenediamine and the reactivity of chloroacetic acid can lead to a multitude of side reactions, including the formation of linear and cross-linked polymers, as well as the over-alkylation product, ethylenediaminetetraacetic acid (EDTA). The desired intramolecular cyclization to form the six-membered piperazinone ring competes with intermolecular reactions, resulting in a complex mixture of products.

Carboxymethylation Approaches Involving Formaldehyde (B43269) and Cyanide

Another conventional route to 3KP is the carboxymethylation of ethylenediamine using formaldehyde and a cyanide source, such as sodium or hydrogen cyanide. This reaction proceeds through the formation of an aminonitrile intermediate, which is then hydrolyzed to the corresponding carboxylic acid. The initial step involves the reaction of ethylenediamine with formaldehyde to form a Schiff base, which then reacts with cyanide to yield a cyanomethyl derivative. Subsequent hydrolysis of the nitrile group furnishes the carboxylic acid functionality.

This method, while avoiding the direct use of the corrosive and reactive chloroacetic acid, presents its own set of challenges. The reaction can be difficult to control, leading to the formation of various carboxymethylated species, including the highly stable and often undesired byproduct, ethylenediaminetetraacetic acid (EDTA). The control of stoichiometry and reaction conditions is crucial to favor the formation of the desired di-substituted product that can undergo cyclization.

Limitations in Purity and Yield in Traditional Methods

| Challenge | Description |

| Complex Product Mixtures | Formation of multiple N-substituted ethylenediamine derivatives, including linear and cross-linked polymers. |

| Byproduct Formation | Significant production of the highly stable and difficult-to-remove byproduct, ethylenediaminetetraacetic acid (EDTA). |

| Low Yields | The desired intramolecular cyclization competes with intermolecular side reactions, leading to poor overall yields of 3KP. google.com |

| Difficult Purification | Separation of 3KP from structurally similar byproducts requires complex and often inefficient purification techniques. |

Modernized and High-Efficiency Synthesis Strategies

In response to the limitations of traditional methods, more modern and efficient strategies have been developed for the synthesis of 1,4-Piperazinediacetic acid, 2-oxo-. These approaches offer significant improvements in terms of yield, purity, and operational simplicity.

Cyclization Reactions of N,N'-Ethylenediaminediacetic Acid (ED2AH2) and Its Salts

A major advancement in the synthesis of 3KP has been the development of methods centered around the cyclization of N,N'-Ethylenediaminediacetic Acid (ED2AH2) and its corresponding salts. This strategy effectively bypasses the challenges associated with the direct reaction of ethylenediamine with alkylating agents in a one-pot reaction.

The synthesis of ED2AH2 itself can be achieved with greater control than the direct synthesis of 3KP from ethylenediamine. Once ED2AH2 is obtained, the intramolecular cyclization to form the 3-keto-piperazine ring can be induced under specific conditions. This two-step approach allows for the purification of the intermediate ED2AH2, ensuring that the subsequent cyclization reaction starts with a pure precursor, thereby significantly reducing the formation of byproducts.

The cyclization is typically achieved by heating ED2AH2 or its salts, often in a suitable solvent. The reaction proceeds via an intramolecular nucleophilic attack of one of the secondary amine groups on the carbonyl carbon of one of the acetic acid moieties, followed by the elimination of a water molecule to form the stable six-membered lactam ring of the piperazinone. The use of ED2AH2 salts can influence the reaction rate and yield, with certain salts facilitating a more efficient cyclization. This method has been shown to produce 3KP in excellent yield and purity, representing a substantial improvement over the conventional synthetic routes. google.com

| Method | Starting Materials | Key Transformation | Advantages |

| Conventional: Alkaline Condensation | Ethylenediamine, Chloroacetic Acid | N-alkylation and in-situ cyclization | Readily available starting materials |

| Conventional: Carboxymethylation | Ethylenediamine, Formaldehyde, Cyanide | Formation of aminonitrile followed by hydrolysis and cyclization | Avoids use of chloroacetic acid |

| Modern: Cyclization of ED2AH2 | N,N'-Ethylenediaminediacetic Acid (ED2AH2) or its salts | Intramolecular cyclization | High yield, high purity, better control over byproducts google.com |

Role of Formaldehyde and Cyanide Sources in Intermediate Formation

A plausible synthetic route to 1,4-Piperazinediacetic acid, 2-oxo- involves the formation of a dinitrile intermediate, which is then hydrolyzed to the corresponding dicarboxylic acid. This pathway is analogous to the Strecker synthesis used for producing aminocarboxylic acids like EDTA from ethylenediamine, formaldehyde, and a cyanide source wikipedia.org.

In this context, a suitable starting material would be a derivative of ethylenediamine or piperazine (B1678402). The reaction of ethylenediamine with formaldehyde is known to produce ethylenediamine-formaldehyde adducts google.com. These adducts can then react with a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), to form dinitrile intermediates. An attempt to prepare ethylenediamine-diacetonitrile through the reaction of ethylenediamine, sodium cyanide, formaldehyde, and sodium bisulfite has been documented bu.edu. While this specific reaction was aimed at a different final product, it demonstrates the principle of forming nitrile intermediates from these precursors.

Starting Material + 2 HCHO + 2 HCN → Dinitrile Intermediate + 2 H₂O

The reaction of ethylenediamine with formaldehyde and hydrogen cyanide to produce ethylenediaminedinitrile (EDDN) is a known process google.com. A similar principle could be applied to a 2-oxopiperazine precursor, although the reactivity would be influenced by the existing ring structure and the amide functionality.

| Reactant | Role |

| Ethylenediamine Derivative | Provides the core diamine structure. |

| Formaldehyde (HCHO) | Acts as a carbon source for the methylene (B1212753) bridge between the nitrogen and the nitrile group. |

| Cyanide Source (e.g., HCN, NaCN) | Provides the nitrile (-CN) functionality. |

This method offers a pathway to introduce the carboxymethyl precursors (as cyanomethyl groups) onto the nitrogen atoms of the piperazine ring structure.

Hydrolysis of Nitrile Intermediates to Form the 2-oxo-1,4-piperazinediacetic Acid Moiety

The subsequent and crucial step in the synthesis is the hydrolysis of the dinitrile intermediate to the final diacetic acid product. The hydrolysis of nitriles to carboxylic acids is a well-established chemical transformation that can be carried out under either acidic or basic conditions benjamin-bouvier.fr.

Acidic Hydrolysis: Under acidic conditions, the nitrile is typically protonated, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Basic Hydrolysis: In basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon. This also proceeds through an amide intermediate, which upon further hydrolysis yields a carboxylate salt. An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid.

The choice between acidic and basic hydrolysis would depend on the stability of the 2-oxopiperazine ring under the reaction conditions. The amide bond within the 2-oxopiperazine structure could potentially be susceptible to hydrolysis under harsh acidic or basic conditions. Therefore, milder reaction conditions would likely be necessary to selectively hydrolyze the nitrile groups without cleaving the heterocyclic ring.

The general reaction for the hydrolysis of the dinitrile intermediate is as follows:

Dinitrile Intermediate + 4 H₂O → 1,4-Piperazinediacetic acid, 2-oxo- + 2 NH₃

Optimization of Reaction Conditions: pH, Temperature, and Solvent Systems

The optimization of reaction conditions is critical to maximize the yield and purity of 1,4-Piperazinediacetic acid, 2-oxo-. Key parameters to consider include pH, temperature, and the choice of solvent.

pH: For the hydrolysis of the nitrile intermediate, the pH must be carefully controlled. Strong acidic or basic conditions that might lead to the degradation of the 2-oxopiperazine ring should be avoided. For instance, in the synthesis of related piperazine derivatives, the pH is a critical factor in both the reaction and the isolation steps.

Temperature: The reaction temperature will influence the rate of both the desired hydrolysis and any potential side reactions. For the formation of the nitrile intermediate from ethylenediamine, formaldehyde, and cyanide, temperatures in the range of 10 to 90°C have been reported google.com. The hydrolysis of nitriles can often be accelerated by heating, but a balance must be struck to prevent decomposition of the product.

Solvent Systems: The choice of solvent is crucial for ensuring that all reactants are in the appropriate phase and to facilitate the reaction. For the alkylation of 2-oxopiperazines, various organic solvents are employed. In the context of nitrile hydrolysis, aqueous solvent systems are typically used. The solubility of the starting materials and intermediates will dictate the most suitable solvent or solvent mixture.

| Parameter | Considerations for Optimization |

| pH | Maintain a pH that favors nitrile hydrolysis while preserving the integrity of the 2-oxopiperazine ring. |

| Temperature | Control temperature to achieve a reasonable reaction rate without causing degradation of reactants or products. |

| Solvent | Select a solvent system that ensures good solubility of reactants and intermediates and is compatible with the reaction conditions. |

Purification and Isolation Techniques in 3KP Synthesis

The final stage of the synthesis involves the purification and isolation of the target compound, 1,4-Piperazinediacetic acid, 2-oxo-. Given its structure as a dicarboxylic acid, its solubility will be highly dependent on pH.

Crystallization: One of the primary methods for purifying carboxylic acids is crystallization. The crude product can be dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the purified product to crystallize out. The pH of the solution can be adjusted to the isoelectric point of the molecule to minimize its solubility in the aqueous medium and promote precipitation.

Ion-Exchange Chromatography: For more challenging purifications, ion-exchange chromatography can be a powerful technique. Since the target molecule possesses two carboxylic acid groups, it will be negatively charged at a pH above its pKa values. This allows it to bind to an anion-exchange resin. After washing away impurities, the pure compound can be eluted by changing the pH or by using a salt gradient.

Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties. The pH of the aqueous solution can be manipulated to move the desired compound between the aqueous and an organic phase.

The purity of the final product would typically be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

| Technique | Principle of Separation |

| Crystallization | Difference in solubility between the product and impurities at different temperatures and pH. |

| Ion-Exchange Chromatography | Separation based on the charge of the molecule. |

| Extraction | Differential solubility in immiscible liquid phases. |

Role As a Key Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Ethylenediaminetriacetic Acid (ED3A) and Its Salts

The primary and most well-documented role of 1,4-Piperazinediacetic acid, 2-oxo- is as a crucial intermediate in the production of Ethylenediaminetriacetic acid (ED3A) and its corresponding salts. ED3A is a valuable chelating agent with numerous industrial applications. The synthesis of ED3A via the 3KP intermediate offers a pathway that can avoid the formation of significant by-products, such as ethylenediaminetetraacetic acid (EDTA), which can be a challenge in other synthetic routes.

The synthesis process generally involves the cyclization of a precursor molecule to form the stable 2-oxo-1,4-piperazinediacetic acid (3KP) ring structure. This cyclic intermediate is then subjected to hydrolysis, typically under basic conditions, to open the lactam ring and yield the desired ED3A salt. For instance, the hydrolysis of 3KP with a suitable base, such as sodium hydroxide (B78521), directly produces the trisodium (B8492382) salt of ED3A (Na₃ED3A) in high yield and purity.

One synthetic approach begins with N,N'-ethylenediaminediacetic acid (EDDA), which is reacted with formaldehyde (B43269) and a cyanide source. This leads to the formation of a cyanomethyl derivative that subsequently cyclizes to form 1,4-Piperazinediacetic acid, 2-oxo-. The final step is the base-induced hydrolysis of the lactam ring to afford the ED3A salt. This method highlights the importance of 3KP as a stable, isolable intermediate that facilitates the efficient production of pure ED3A.

Utilization in the Preparation of Chelating Polymers and Oil-Soluble Chelants

While 1,4-Piperazinediacetic acid, 2-oxo- is not typically directly incorporated into the final structure of chelating polymers and oil-soluble chelants, its role as a key precursor to Ethylenediaminetriacetic acid (ED3A) is fundamental to their synthesis. ED3A, produced from the ring-opening of 1,4-Piperazinediacetic acid, 2-oxo-, serves as a versatile building block for creating more complex chelating structures with tailored properties.

The synthesis of ED3A from 1,4-Piperazinediacetic acid, 2-oxo- provides a high-purity starting material, which is essential for the subsequent polymerization and modification steps. The presence of three carboxylic acid groups and a secondary amine in ED3A allows for a variety of chemical transformations to produce chelating polymers and oil-soluble chelants. These materials are designed to bind with metal ions and are utilized in a range of applications, including water treatment, industrial cleaning, and as additives in various formulations.

Therefore, the significance of 1,4-Piperazinediacetic acid, 2-oxo- in this context lies in its efficient conversion to ED3A, which is the active component used to build these advanced chelating materials.

Integration into Synthetic Routes for Surfactants and Other Functional Compounds

Similar to its role in the development of chelating polymers, 1,4-Piperazinediacetic acid, 2-oxo- is a critical upstream intermediate in the synthesis of certain surfactants and other functional compounds. The pathway to these products proceeds through the formation of Ethylenediaminetriacetic acid (ED3A).

ED3A, with its combination of hydrophilic carboxylic acid groups and a reactive amine functionality, can be chemically modified to introduce hydrophobic moieties, thereby creating amphiphilic molecules with surfactant properties. These specialized surfactants can be used in various applications, such as emulsification, dispersion, and surface modification.

Computational Chemistry and Theoretical Investigations of 1,4 Piperazinediacetic Acid, 2 Oxo

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods could provide significant insights into the behavior of 1,4-Piperazinediacetic acid, 2-oxo-.

Geometry Optimization and Conformational Analysis of the Molecular Structure

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 1,4-Piperazinediacetic acid, 2-oxo-, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Conformational analysis would further explore other stable, low-energy arrangements of the molecule, known as conformers, and the energy barriers between them. This is particularly relevant for the flexible piperazine (B1678402) ring and the acetic acid side chains.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For 1,4-Piperazinediacetic acid, 2-oxo-, this analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating varying electrostatic potentials. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. An MEP map of 1,4-Piperazinediacetic acid, 2-oxo- would reveal the charge distribution and help predict its intermolecular interactions.

Prediction of Theoretical Spectroscopic Data (e.g., IR, NMR Chemical Shifts)

Computational methods can predict spectroscopic data, such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results. For 1,4-Piperazinediacetic acid, 2-oxo-, calculating the theoretical IR and NMR spectra would provide valuable information for its characterization.

Advanced Computational Modeling Approaches

Beyond static quantum chemical calculations, advanced modeling techniques can simulate the dynamic behavior of molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior, conformational changes, and stability of a molecule in various environments, such as in a solvent. An MD simulation of 1,4-Piperazinediacetic acid, 2-oxo- would allow for the observation of its structural fluctuations and interactions with its surroundings on a microscopic level.

Theoretical Studies on Reaction Mechanisms Involving 3KP

One relevant area of study is the thermal decomposition of N-substituted diacetamides. A computational analysis of the decomposition mechanisms of such compounds using DFT has revealed potential pathways that could be analogous to the degradation of the N-acetic acid side chains of 3KP. These studies often propose mechanisms involving six-membered transition states, where an α-hydrogen is extracted, leading to decomposition products. The specific functionals and basis sets employed in these calculations, such as B3LYP, CAMB3LYP, and LC-BLYP, with dispersion corrections, are crucial for accurately modeling non-covalent interactions within the transition states nih.gov. The insights from these studies suggest that the acetic acid moieties of 3KP could potentially undergo similar thermally induced decomposition reactions.

Furthermore, the synthesis and reactivity of related compounds like 1,4-diacetyl-2,5-diketopiperazine provide experimental context that can inform theoretical models. The synthesis of such N-acylated diketopiperazines involves the reaction of the parent diketopiperazine with acetic anhydride (B1165640) mdpi.com. Theoretical studies on the mechanisms of such acylation reactions, or the reverse hydrolysis reactions, would be pertinent to understanding the stability and reactivity of the N-acetic acid groups in 3KP.

Conformational analysis is another critical aspect of theoretical chemistry that informs our understanding of reaction mechanisms. The three-dimensional structure of a molecule dictates its reactivity. DFT and NMR studies on substituted piperidine (B6355638) rings have demonstrated the complexity of their conformational landscapes researchgate.net. For 1,4-Piperazinediacetic acid, 2-oxo-, the orientation of the acetic acid side chains relative to the central diketopiperazine ring would significantly influence their accessibility and reactivity. Theoretical conformational analysis of 3KP would be a necessary first step in any mechanistic investigation, likely revealing multiple low-energy conformers that could participate in different reaction pathways.

Synthetic Modifications and Analogues of 1,4 Piperazinediacetic Acid, 2 Oxo

Synthesis of Substituted Piperazine-2-oxo Core Structures

The synthesis of the 2-oxopiperazine core, a foundational element of 1,4-Piperazinediacetic acid, 2-oxo-, is a subject of extensive research, driven by its prevalence in pharmacologically active compounds. Various methodologies have been developed to construct this heterocyclic system, often allowing for the introduction of diverse substituents to modulate its properties.

A common strategy involves the cyclization of linear precursors derived from diamines or amino acids. An efficient, scalable route to orthogonally protected 2-oxopiperazines utilizes diamines as key intermediates. This method facilitates diastereoselective elaboration through metalation and reaction with electrophiles, leading to specific stereoisomers. Another approach begins with optically pure amino acids, which are converted into 1,2-diamines over several steps. These diamines then undergo annulation to furnish the piperazine (B1678402) core, a method that has proven effective for creating 2,3-substituted piperazine acetic acid esters.

Solid-phase synthesis has also emerged as a powerful tool for generating libraries of 2-oxopiperazine-containing compounds. One such method involves the addition of a mono-protected 1,2-diaminoethane to a growing peptoid chain on a resin. This is followed by the addition of a 2-halo acid to the unprotected nitrogen, subsequent deprotection, and ring closure to yield the 2-oxopiperazine unit. This approach is particularly valuable for creating oligomers with rigidified structures for combinatorial chemistry and drug discovery.

Other notable synthetic strategies include:

Reductive Amination: This method has been used to assemble N-allylic amino acid ester derivatives, which then serve as precursors for the oxopiperazine ring system.

N-Acyliminium Ion Cyclization: A practical solid-phase strategy for synthesizing Δ⁵-2-oxopiperazines relies on the acid-catalyzed cyclization of an N-acyliminium ion, which is formed during the acidic cleavage of the precursor from the resin. asianpubs.org

Michael Addition and Ring-Closing Substitution: A versatile sequence involving the Michael addition of a primary amine to a suitable acrylate, followed by acylation and a ring-closing twofold nucleophilic substitution, allows for the synthesis of structurally diverse 5-oxopiperazine-2-carboxylates with high variability in substituents. researchgate.net

These diverse synthetic routes provide chemists with a robust toolkit for constructing the 2-oxopiperazine scaffold with precise control over substitution and stereochemistry, paving the way for detailed structure-activity relationship studies.

Table 1: Overview of Synthetic Strategies for 2-Oxopiperazine Core

| Synthetic Strategy | Key Precursors | Key Reactions | Notable Features |

| Diamine Cyclization | 1,2-Diamines, Amino Acids | Annulation, Metalation, Electrophilic Addition | Scalable, Stereoselective control |

| Solid-Phase Synthesis | Mono-protected 1,2-diaminoethane, 2-Halo acids | Sub-monomer addition, Deprotection, Cyclization | Suitable for creating large combinatorial libraries |

| N-Acyliminium Ion Cyclization | Resin-bound precursors | Acidolytic cleavage, In-situ iminium formation | Effective for Δ⁵-2-oxopiperazines |

| Michael Addition Sequence | Primary amines, Methyl 2-chloro-2-cyclopropylidene-acetate | Michael addition, Acylation, Nucleophilic substitution | High variability of substituents |

Exploration of Derivatives with Modified Carboxylic Acid Moieties

The two carboxylic acid groups of 1,4-Piperazinediacetic acid, 2-oxo- are prime targets for chemical modification to create derivatives with altered solubility, charge, and biological activity. Standard organic chemistry transformations are employed to convert the carboxylic acid moieties into a variety of functional groups, most commonly esters and amides.

Esterification can be achieved through reactions such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. This modification can enhance the lipophilicity of the parent compound, potentially affecting its cell permeability and pharmacokinetic profile.

Amide formation is another key modification strategy. Coupling the carboxylic acid groups with various primary or secondary amines using standard peptide coupling reagents (like HBTU or EDCI) can generate a diverse library of amide derivatives. beilstein-journals.org This approach is fundamental in medicinal chemistry for exploring interactions with biological targets. For instance, the synthesis of novel piperazine derivatives often involves these coupling reactions to produce compounds with potential antihistamine, anti-inflammatory, or anticancer properties. nih.gov

The principles for these modifications are well-established in the synthesis of related heterocyclic carboxylic acids. For example, studies on 5-oxopiperazine-2-carboxylates and piperazine-functionalized materials demonstrate the feasibility of introducing various functionalities through the carboxylic acid handle. researchgate.netsigmaaldrich.com Research on N-(2-aminoethyl)glycine, a linear analogue, also describes the synthesis of derivatives where the carboxyl function is modified, highlighting the chemical tractability of this functional group. nih.gov

Table 2: Examples of Carboxylic Acid Modifications

| Derivative Type | Reagents & Conditions | Resulting Functional Group | Potential Impact on Properties |

| Esters | Alcohol, Acid catalyst (e.g., HCl) | -COOR | Increased lipophilicity, altered solubility |

| Amides | Amine (R-NH₂), Coupling agents (e.g., HBTU, EDCI) | -CONHR | Modified hydrogen bonding potential, altered biological interactions |

Development of Hybrid Scaffolds Incorporating the 2-oxo-Piperazine Ring

The 2-oxopiperazine ring is frequently used as a rigid scaffold to mimic peptide turns, making it an attractive building block for creating larger, hybrid molecules and peptidomimetics. organic-chemistry.org These hybrid scaffolds combine the conformationally constrained 2-oxopiperazine core with other chemical moieties to target complex biological systems like protein-protein interactions.

One major application is the incorporation of the 2-oxopiperazine unit into the main chain of peptoid-like oligomers. researchgate.net This strategy rigidifies the otherwise flexible peptoid backbone, which may lead to higher binding affinities for protein targets. The synthesis is often performed on a solid support, allowing for the sequential addition of the 2-oxopiperazine unit and other amino acid or peptoid residues. researchgate.net

The versatility of the 2-oxopiperazine core makes it a valuable component in molecular hybridization, a strategy that combines distinct pharmacophores to create a single molecule with multiple biological activities or an improved therapeutic profile.

Interconversion Studies with Linear Aminopolycarboxylic Acid Analogues (e.g., ED3A)

The chemical structure of 1,4-Piperazinediacetic acid, 2-oxo- is intrinsically linked to its linear aminopolycarboxylic acid counterpart, ethylenediamine-N,N',N'-triacetic acid (ED3A). The 2-oxo-piperazine ring is a lactam, an internal amide, which can be viewed as the cyclized form of an N-acylated ethylenediamine (B42938) derivative. The interconversion between these cyclic (lactam) and linear (amino acid) forms is governed by the principles of amide bond formation and hydrolysis.

Cyclization to form the 2-oxo-piperazine ring: The formation of the lactam ring from a linear precursor, such as an N-substituted N-(2-aminoethyl)glycine derivative, is an intramolecular cyclization reaction. nih.gov Such reactions are typically promoted by dehydrating agents or coupling reagents that activate the carboxylic acid group, facilitating nucleophilic attack by the terminal amine. Various methods have been developed for the synthesis of piperazine and oxopiperazine rings from linear ethylenediamine derivatives, often involving reductive amination or cyclization of dioximes under specific catalytic conditions. asianpubs.orgnih.gov

Hydrolysis to form the linear analogue: Conversely, the 2-oxopiperazine ring can undergo hydrolysis to open the lactam and form the corresponding linear N-(2-aminoethyl)glycine derivative. This is a standard amide hydrolysis reaction and is typically achieved under acidic or basic conditions with heating. The stability of the lactam ring is pH-dependent; strong acidic or alkaline conditions can promote the cleavage of the amide bond, leading to the formation of the linear aminopolycarboxylic acid. While specific studies detailing the precise equilibrium and kinetics of the interconversion between 1,4-Piperazinediacetic acid, 2-oxo- and ED3A are not prominent, the fundamental chemical principles of lactam stability dictate that such an interconversion is chemically feasible and dependent on the reaction conditions (pH, temperature).

This relationship is significant in contexts such as metal chelation chemistry, where both linear and cyclic aminopolycarboxylates are used as ligands. The potential for in-situ hydrolysis or cyclization could influence the coordination properties and stability of the resulting metal complexes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-piperazinediacetic acid, 2-oxo-, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis optimization requires a factorial design approach to evaluate variables such as temperature, solvent polarity, catalyst type, and reaction time. For example, a central composite design (CCD) can identify critical parameters affecting yield and purity . Purification steps, such as recrystallization or column chromatography, should be validated using HPLC with reference standards (e.g., impurities in and ) to confirm structural integrity. Kinetic studies under controlled pH and temperature can further refine reaction efficiency .

Q. Which analytical techniques are most reliable for characterizing 1,4-piperazinediacetic acid, 2-oxo-, and its derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for structural confirmation. Comparative analysis with pharmacopeial reference standards (e.g., EP or USP guidelines in ) ensures accuracy. For purity assessment, reversed-phase HPLC with UV detection (e.g., 210–254 nm) is recommended, using validated protocols to quantify residual solvents or byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.